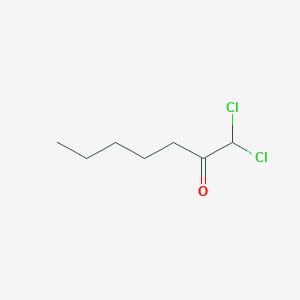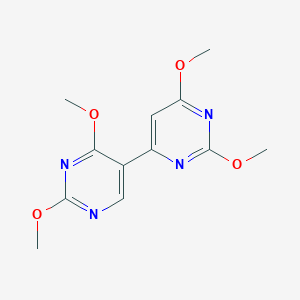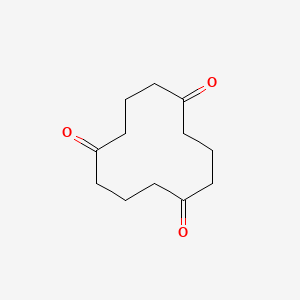
Cyclododecane-1,5,9-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecane-1,5,9-trione is a cyclic ketone with a twelve-membered ring structure It is a derivative of cyclododecane, where three carbonyl groups are positioned at the 1, 5, and 9 positions of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododecane-1,5,9-trione can be synthesized through the oxidation of cyclododecane-1,5,9-triol. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an organic solvent like acetone or dichloromethane, and the temperature is maintained at around 0-25°C to ensure the selective formation of the trione.
Industrial Production Methods
Industrial production of this compound involves the large-scale oxidation of cyclododecane-1,5,9-triol using environmentally friendly oxidizing agents. The process is optimized to achieve high yields and purity of the final product. The reaction is typically conducted in a continuous flow reactor to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclododecane-1,5,9-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dodecanedioic acid.
Reduction: Reduction of the trione can yield cyclododecane-1,5,9-triol.
Substitution: The carbonyl groups can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, dichloromethane, ethanol.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Cyclododecane-1,5,9-triol.
Substitution: Tertiary alcohols.
Scientific Research Applications
Cyclododecane-1,5,9-trione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems as a structural analog of natural cyclic ketones.
Medicine: Explored for its potential use in drug development due to its unique ring structure and reactivity.
Industry: Utilized in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of cyclododecane-1,5,9-trione involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclododecane: A twelve-membered ring hydrocarbon with no carbonyl groups.
Cyclododecatriene: A twelve-membered ring with three double bonds.
Cyclododecanone: A twelve-membered ring with a single carbonyl group.
Uniqueness
Cyclododecane-1,5,9-trione is unique due to the presence of three carbonyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
57147-55-4 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
cyclododecane-1,5,9-trione |
InChI |
InChI=1S/C12H18O3/c13-10-4-1-5-11(14)7-3-9-12(15)8-2-6-10/h1-9H2 |
InChI Key |
LPIYDQORFFTRDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCCC(=O)CCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


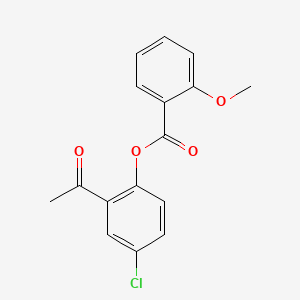
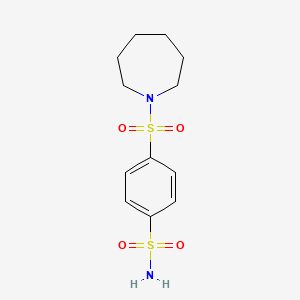
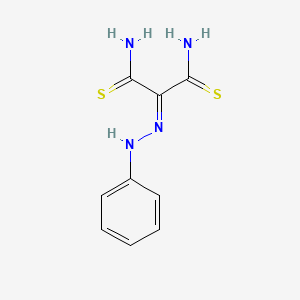
![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)

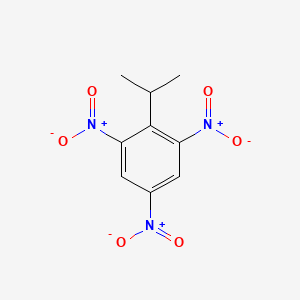
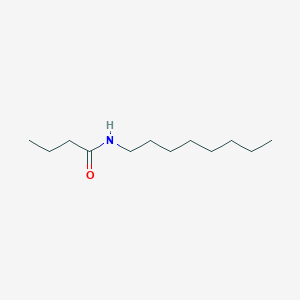
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)
![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
